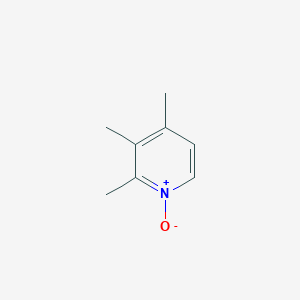

2,3,4-Trimethyl-1-oxidopyridin-1-ium

説明

2,3,4-Trimethyl-1-oxidopyridin-1-ium is a substituted pyridinium derivative characterized by three methyl groups at the 2-, 3-, and 4-positions and an oxygen atom at the 1-position, forming an N-oxide moiety. Its molecular structure (C₈H₁₁NO⁺) confers unique electronic and steric properties, making it relevant in catalysis, ionic liquids, and organic synthesis. The compound is typically synthesized via selective methylation of pyridine followed by oxidation, yielding a planar aromatic system with enhanced electron-withdrawing capacity due to the N-oxide group . Crystallographic studies, often employing software like SHELXL for refinement, confirm its planar geometry and intermolecular interactions influenced by methyl substituents .

特性

CAS番号 |

101870-74-0 |

|---|---|

分子式 |

C8H11NO |

分子量 |

137.18 g/mol |

IUPAC名 |

2,3,4-trimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H11NO/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |

InChIキー |

PEHKTOCKDMQSSS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)C |

正規SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)C |

同義語 |

Pyridine, 2,3,4-trimethyl-, 1-oxide (6CI,9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Electronic Properties

The table below compares 2,3,4-Trimethyl-1-oxidopyridin-1-ium with structurally analogous pyridinium derivatives:

| Compound | Molecular Formula | Substituents | N-Oxide | Melting Point (°C) | Solubility (Polar Solvents) | pKa (H₂O) | Applications |

|---|---|---|---|---|---|---|---|

| This compound | C₈H₁₁NO⁺ | 2-,3-,4-CH₃, 1-O⁻ | Yes | 152–154 | High | ~3.2 | Catalysis, Ionic liquids |

| 1-Methylpyridinium | C₆H₈N⁺ | 1-CH₃ | No | 118–120 | Moderate | ~4.9 | Surfactants, Electrolytes |

| 2,4,6-Trimethylpyridinium | C₈H₁₂N⁺ | 2-,4-,6-CH₃ | No | 145–147 | Low | ~5.1 | Acid-base catalysis |

| 1-Hydroxy-3-methylpyridinium | C₆H₈NO⁺ | 3-CH₃, 1-OH | No | 98–100 | High | ~2.8 | Pharmaceutical intermediates |

Key Observations :

- Electronic Effects: The N-oxide group in this compound significantly lowers its pKa (~3.2) compared to non-oxidized analogs (e.g., 1-Methylpyridinium, pKa ~4.9), enhancing its acidity and suitability for proton-transfer reactions.

- Steric Hindrance : The 2,3,4-trimethyl substitution creates steric crowding, reducing reactivity in bulky catalytic systems compared to 2,4,6-Trimethylpyridinium, which has symmetrical substituents.

- Solubility: The N-oxide moiety improves solubility in polar solvents, contrasting with 2,4,6-Trimethylpyridinium, which is less soluble due to nonpolar methyl groups.

Crystallographic Insights

Crystal structures of these compounds, refined using SHELXL , reveal distinct packing patterns. For instance, this compound exhibits π-π stacking dominated by the N-oxide’s dipole, while 1-Methylpyridinium shows cation-π interactions.

Notes

- Synthesis Challenges : Selective oxidation of 2,3,4-Trimethylpyridine requires controlled conditions to avoid over-oxidation.

- Safety : The compound’s strong oxidizing nature necessitates handling under inert atmospheres.

- Structural Validation : SHELX software remains critical for resolving ambiguities in crystallographic data for such derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。